molecular formula C10H13ClO2S B8031713 1-Chloro-4-[(2-methylpropane)sulfonyl]benzene

1-Chloro-4-[(2-methylpropane)sulfonyl]benzene

Cat. No.: B8031713
M. Wt: 232.73 g/mol
InChI Key: WAFZLIUGPYJQIS-UHFFFAOYSA-N
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Description

1-Chloro-4-[(2-methylpropane)sulfonyl]benzene is an organic compound with the molecular formula C10H13ClO2S. It is characterized by a benzene ring substituted with a chlorine atom and a sulfonyl group attached to a 2-methylpropane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-[(2-methylpropane)sulfonyl]benzene typically involves the sulfonylation of 1-chloro-4-nitrobenzene followed by reduction. The reaction conditions often include the use of sulfonyl chlorides and appropriate catalysts to facilitate the sulfonylation process. The reduction step may involve hydrogenation or other reducing agents to convert the nitro group to the desired sulfonyl group .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-[(2-methylpropane)sulfonyl]benzene undergoes various chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reduction reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various sulfonylated benzene derivatives, while nucleophilic substitution can produce a range of substituted benzene compounds .

Mechanism of Action

The mechanism of action of 1-Chloro-4-[(2-methylpropane)sulfonyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution and nucleophilic substitution reactions. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring and facilitating various chemical transformations . The molecular pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-4-[(2-methylpropane)sulfonyl]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

1-chloro-4-(2-methylpropylsulfonyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2S/c1-8(2)7-14(12,13)10-5-3-9(11)4-6-10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFZLIUGPYJQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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